4-((Furan-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((Furan-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a furan ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of furan-2-carbaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the furan ring.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated furans.
Scientific Research Applications
4-((Furan-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((Furan-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((Furan-2-ylmethylene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((Furan-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the furan ring and the triazole-thiol moiety also provides a versatile scaffold for further functionalization and application in various fields.
Properties
CAS No. |
478256-05-2 |
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Molecular Formula |
C14H12N4OS |
Molecular Weight |
284.34 g/mol |
IUPAC Name |
4-[(E)-furan-2-ylmethylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS/c1-10-4-2-5-11(8-10)13-16-17-14(20)18(13)15-9-12-6-3-7-19-12/h2-9H,1H3,(H,17,20)/b15-9+ |
InChI Key |
ZKLNVNFJFOJFNL-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CO3 |
solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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